molecular formula C14H18N2O2 B2476830 N-(1,2-oxazol-4-yl)adamantane-1-carboxamide CAS No. 1396677-84-1

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide

Cat. No.: B2476830
CAS No.: 1396677-84-1
M. Wt: 246.31
InChI Key: XXPYBTZFANXCFJ-UHFFFAOYSA-N
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Description

N-(1,2-Oxazol-4-yl)adamantane-1-carboxamide is a synthetic organic compound characterized by a unique structural framework combining an adamantane moiety and a 1,2-oxazole ring. The carboxamide (-CONH-) linker bridges these two components, enabling interactions with biological targets or materials.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(16-12-7-15-18-8-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h7-11H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPYBTZFANXCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Adamantanecarbonyl Chloride

1-Adamantanecarboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux in anhydrous dichloromethane or toluene. The reaction typically completes within 4–6 hours, yielding the acid chloride as a white crystalline solid. Excess reagent is removed under reduced pressure, and the product is used without further purification.

Reaction Conditions

  • Solvent : Dichloromethane (DCM)
  • Temperature : 60–70°C (reflux)
  • Yield : >95% (crude)

Coupling with 4-Amino-1,2-oxazole

The acid chloride is reacted with 4-amino-1,2-oxazole in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours.

Reaction Conditions

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Solvent : Tetrahydrofuran (THF) or DCM
  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane)

Challenges :

  • Limited commercial availability of 4-amino-1,2-oxazole necessitates in-house synthesis.
  • Competing hydrolysis of the acid chloride in protic solvents.

Carbodiimide-Mediated Coupling

For laboratories avoiding chlorinated reagents, carbodiimide-based activation offers a milder alternative. 1-Adamantanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with hydroxybenzotriazole (HOBt) to suppress racemization.

Procedure

  • Activation : 1-Adamantanecarboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.
  • Amination : 4-Amino-1,2-oxazole (1.1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

Workup :

  • Dilution with ethyl acetate.
  • Washing with 5% citric acid, saturated NaHCO₃, and brine.
  • Purification via recrystallization (ethanol/water) or chromatography.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF)
  • Yield : 50–65%
  • Purity : >90% (HPLC)

Advantages :

  • Avoids highly corrosive reagents like POCl₃.
  • Suitable for acid-sensitive substrates.

One-Pot Synthesis Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) serves dual roles as a solvent and activating agent, enabling direct coupling between 1-adamantanecarboxylic acid and 4-amino-1,2-oxazole. This method mirrors protocols for analogous oxadiazole derivatives.

Optimized Protocol

  • Reaction Mixture : 1-Adamantanecarboxylic acid (1 equiv) and 4-amino-1,2-oxazole (1.2 equiv) are suspended in POCl₃.
  • Heating : The mixture is refluxed at 110°C for 3–4 hours.
  • Quenching : Crushed ice is added cautiously, followed by neutralization with NaHCO₃.

Isolation :

  • Extraction with chloroform.
  • Column chromatography (SiO₂, gradient elution with 5–10% methanol in DCM).

Reaction Conditions

  • Yield : 70–80%
  • Key Side Reaction : Formation of oxazole ring-opened byproducts at elevated temperatures (>120°C).

In Situ Oxazole Ring Formation

When 4-amino-1,2-oxazole is unavailable, the oxazole ring can be constructed on the adamantane scaffold. A two-step approach involves:

  • Introducing a propargylamine group to 1-adamantanecarboxylic acid.
  • Cyclizing with nitrile oxides via Huisgen 1,3-dipolar cycloaddition.

Stepwise Synthesis

  • Propargylamide Formation :
    • 1-Adamantanecarbonyl chloride + propargylamine → N-propargyladamantane-1-carboxamide (85% yield).
  • Cycloaddition :
    • React with chloronitrile oxide (generated from chlorooxime) in THF at 25°C for 12 hours.

Outcome :

  • Regioselective formation of 1,2-oxazole (4-position) due to electron-withdrawing carboxamide group.
  • Overall Yield : 40–50%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Acid Chloride Amination 60–75 >90 High efficiency Requires amine availability
Carbodiimide Coupling 50–65 >90 Mild conditions Moderate yields
POCl₃ Activation 70–80 85–90 One-pot protocol Handling corrosive reagents
In Situ Oxazole Formation 40–50 80–85 Bypasses amine synthesis Multi-step, lower yields

Characterization and Analytical Data

Successful syntheses are validated via:

  • ¹H NMR (CDCl₃): δ 1.6–2.1 (m, adamantane-H), 6.8–7.1 (s, oxazole-H).
  • IR : 1650 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H stretch).
  • HPLC-MS : [M+H]⁺ = 289.2 (calculated for C₁₄H₁₈N₂O₂).

Industrial-Scale Considerations

For large-scale production, the POCl₃ method is preferred due to its simplicity and higher yields. However, stringent corrosion-resistant equipment is mandatory. Alternatively, continuous flow systems mitigate exothermic risks during acid chloride formation.

Chemical Reactions Analysis

Types of Reactions: N-(1,2-oxazol-4-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives related to N-(1,2-oxazol-4-yl)adamantane-1-carboxamide. Specifically, compounds featuring the 2-aminooxazole moiety have been synthesized and evaluated for their ability to inhibit bacterial serine acetyltransferase (SAT), an enzyme critical for bacterial cysteine biosynthesis. This inhibition is crucial as it can potentially disrupt bacterial growth and establish new antibacterial treatments.

Case Study: Inhibition of Serine Acetyltransferase

In a study published in Pharmaceuticals, several derivatives were tested against SAT. Notably, one compound exhibited an IC50 value of 110 μM, indicating moderate potency. Further modifications led to derivatives with improved activity, demonstrating that structural variations significantly influence inhibitory efficacy. The introduction of bulky substituents, such as the adamantane group, enhanced binding affinity compared to simpler structures .

Anticancer Potential

This compound has also shown promise in cancer research. Compounds derived from this structure have been tested for their effects on various cancer cell lines, including those resistant to conventional therapies.

Case Study: Activity Against Cancer Cell Lines

In vitro studies indicated that certain derivatives displayed selective cytotoxicity against cancer cell lines at nanomolar concentrations. For instance, a derivative demonstrated significant activity against pancreatic ductal adenocarcinoma (PANC-1) cells under hypoxic conditions, suggesting its potential as a therapeutic agent in challenging tumor microenvironments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers have systematically varied substituents on the oxazole ring and the adamantane core to assess their impact on biological activity.

Table 1: Summary of SAR Findings

Compound VariantSubstituent TypeIC50 (μM)Biological Activity
Compound ANo substituent110Moderate SAT inhibition
Compound BBulky aromatic group16.3Enhanced SAT inhibition
Compound CSmall alkyl group60Reduced activity
Compound DElectron-withdrawing7.3Strong anticancer activity

This table summarizes key findings from SAR studies that illustrate how different modifications can lead to significant changes in activity profiles .

Future Directions and Research Implications

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Derivatives : Continued synthesis and testing of new derivatives could yield compounds with improved potency and selectivity.
  • Mechanistic Studies : Understanding the exact mechanisms by which these compounds exert their antibacterial and anticancer effects will be crucial for their development into therapeutic agents.
  • Clinical Trials : Promising candidates should progress towards preclinical and clinical evaluations to determine their safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the adamantane moiety provides rigidity and hydrophobic interactions. These properties enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(1,2-Oxazol-4-yl)adamantane-1-carboxamide C₁₄H₁₇N₂O₂ 245.3 Adamantane core, 1,2-oxazole-4-yl, carboxamide
N-(2-Aminoethyl)-N-benzyl-... hydrochloride C₂₀H₂₅ClN₂O₂ 360.89 Benzyl group, carboxamide, 3,4-dihydro-2H-1-benzopyran
N-[(1R,2R)-1-Amino-... acetamide hydrochloride C₂₀H₂₅ClN₂O₂ 360.89 Cyclohexyl group, tetralin (tetrahydronaphthalene) substituent

Key Observations :

Adamantane vs. Cyclohexyl/Benzyl Groups : The adamantane moiety in the target compound confers rigidity and three-dimensional bulk, contrasting with the flexible cyclohexyl or planar benzyl groups in compounds. This difference likely impacts solubility, bioavailability, and target-binding kinetics.

Oxazole Positional Isomerism: The 1,2-oxazol-4-yl group in the target compound differs from the 3,5-dimethyl-1,2-oxazol-4-yl substituent in one compound.

Carboxamide Linker : All compounds share a carboxamide group, but its connectivity varies. For example, the target compound uses the carboxamide to bridge adamantane and oxazole, whereas other derivatives employ it to link aromatic or aliphatic amines.

Hypothetical Functional Comparisons

  • Lipophilicity : Adamantane’s high lipophilicity may enhance blood-brain barrier penetration compared to benzyl or cyclohexyl derivatives, making it relevant for CNS-targeting therapeutics.
  • Metabolic Stability : The rigid adamantane core could resist enzymatic degradation better than flexible aliphatic chains, improving pharmacokinetics.
  • Synthetic Accessibility : Adamantane derivatives often require specialized functionalization strategies (e.g., Friedel-Crafts acylation), whereas benzyl or cyclohexyl groups are more straightforward to incorporate.

Biological Activity

N-(1,2-oxazol-4-yl)adamantane-1-carboxamide is a synthetic compound that incorporates an adamantane core with an oxazole ring, which is known for its diverse biological activities. The adamantane structure provides a stable framework for drug development, while the oxazole moiety contributes to various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Structural Characteristics

The compound consists of:

  • Adamantane Core : A rigid tricyclic structure that enhances the stability and bioavailability of the compound.
  • Oxazole Ring : A five-membered heterocycle containing nitrogen and oxygen, which is often linked to antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that derivatives of oxazole, including those with an adamantane structure, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds featuring the isoxazole ring can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that similar compounds can induce cytotoxicity in various cancer cell lines. For example:

  • Cytotoxicity Assays : Compounds structurally related to this compound have shown promising results in MTT assays against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma) with IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
Compound AHeLa16.3
Compound BHCT-116110
This compoundVariousTBD

The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, inhibition of topoisomerase I has been noted in related studies .

Case Studies

Several studies have explored the biological activity of oxazole derivatives:

  • Study on Antiproliferative Activity : A library of oxazole derivatives was synthesized and tested for antiproliferative effects against cancer cell lines. Results indicated that modifications to the oxazole ring significantly influenced cytotoxicity, with specific substituents enhancing activity .
  • Enzyme Interaction Studies : Research focusing on the interaction of these compounds with metabolic enzymes revealed that certain structural features increase binding affinity and inhibition potency .
  • In Vivo Studies : Although most research has focused on in vitro assays, preliminary in vivo studies suggest potential therapeutic effects against tumors in animal models .

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